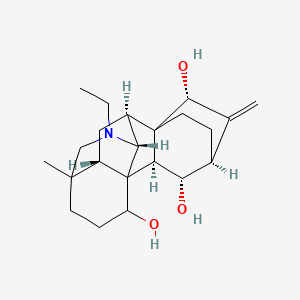

Lepenine

Description

Properties

CAS No. |

111524-32-4 |

|---|---|

Molecular Formula |

C22H33NO3 |

Molecular Weight |

359.5 g/mol |

IUPAC Name |

(8R,9S,11R,13S,14S,15R,16S)-7-ethyl-5-methyl-12-methylidene-7-azahexacyclo[7.6.2.210,13.01,8.05,16.010,15]nonadecane-2,11,14-triol |

InChI |

InChI=1S/C22H33NO3/c1-4-23-10-20(3)7-6-15(24)22-14(20)9-13(18(22)23)21-8-5-12(11(2)19(21)26)16(25)17(21)22/h12-19,24-26H,2,4-10H2,1,3H3/t12-,13+,14-,15?,16-,17+,18+,19+,20?,21?,22?/m0/s1 |

InChI Key |

DHFGSUNKOXDUNF-NSTUCDAISA-N |

SMILES |

CCN1CC2(CCC(C34C2CC(C31)C56C4C(C(CC5)C(=C)C6O)O)O)C |

Isomeric SMILES |

CCN1CC2(CC[C@@H](C34[C@H]2C[C@H]([C@H]31)C56[C@H]4[C@H]([C@@H](CC5)C(=C)[C@H]6O)O)O)C |

Canonical SMILES |

CCN1CC2(CCC(C34C2CC(C31)C56C4C(C(CC5)C(=C)C6O)O)O)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Lepenine; |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Diterpenoid Alkaloid Lepenine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lepenine is a complex diterpenoid alkaloid belonging to the denudatine class, first isolated from Aconitum kusnezoffii. Its intricate hexacyclic structure has presented a significant challenge to synthetic chemists and has drawn interest for its potential biological activities, which are characteristic of the Aconitum alkaloids. This guide provides a comprehensive overview of the chemical structure of this compound, its groundbreaking total synthesis, and a summary of the known biological context of related compounds. Due to the limited publicly available data, this document also highlights areas where further research is needed to fully elucidate the pharmacological potential of this molecule.

Chemical Structure and Physicochemical Properties

This compound is a C20-diterpenoid alkaloid with a complex, caged polycyclic structure. Its chemical identity is defined by the following identifiers:

| Property | Value |

| IUPAC Name | (6S,6aR,6bR,7S,8S,10R,11S,11aR,13S)-1-ethyl-3-methyl-9-methylenedodecahydro-8H-3,6a,11-(epiethane[1][1][2]triyl)-8,10a-ethanoindeno[2,1-b]azocine-6,7,10-triol |

| Molecular Formula | C₂₂H₃₃NO₃ |

| Molecular Weight | 359.51 g/mol |

| CAS Number | 111524-32-4 |

| InChI Key | DHFGSUNKOXDUNF-NSTUCDAISA-N |

Total Synthesis of (-)-Lepenine

The first and only total synthesis of (-)-Lepenine was achieved by the research group of Tohru Fukuyama in 2014, a landmark achievement in natural product synthesis.[2] The synthesis is noted for its strategic complexity and elegant construction of the molecule's formidable architecture.

Retrosynthetic Analysis and Strategy

The Fukuyama synthesis employs a convergent strategy, characterized by the following key transformations:

-

Intramolecular Mannich Reaction: To construct a key portion of the polycyclic core.

-

Tethered Intramolecular Diels-Alder Reaction: To stereoselectively form one of the intricate ring systems.

-

Intermolecular Diels-Alder Reaction: To complete the hexacyclic framework.

The overall synthetic plan is outlined below.

Caption: A simplified retrosynthetic pathway for (-)-Lepenine.

Experimental Protocols

While the full experimental details with precise quantities, reaction times, and purification protocols are contained within the supporting information of the original publication, the key steps of the synthesis are described below.[2]

Key Synthetic Steps:

-

Preparation of the Diels-Alder Precursor: The synthesis commenced from readily available starting materials to construct a key intermediate poised for the intramolecular Diels-Alder reaction. This involved several steps, including stereoselective reductions and functional group manipulations.

-

Tethered Intramolecular Diels-Alder Reaction: This crucial step established a significant portion of the polycyclic core with a high degree of stereocontrol. The reaction was facilitated by tethering the diene and dienophile, which pre-organized the molecule for the desired cyclization.

-

Intramolecular Mannich Reaction: Following the Diels-Alder reaction, a subsequent intramolecular Mannich reaction was employed to forge another of the critical ring systems, further elaborating the complex core structure.

-

Final Intermolecular Diels-Alder Reaction and Completion: The synthesis culminated in an intermolecular Diels-Alder reaction to install the final ring, followed by a series of finishing steps to yield (-)-Lepenine.

The workflow for the key stages of the synthesis can be visualized as follows:

Caption: Workflow of the key stages in the total synthesis of (-)-Lepenine.

Biological Activity and Signaling Pathways

Known Biological Activities of Denudatine Alkaloids

This compound belongs to the denudatine class of diterpenoid alkaloids, which are known to possess a range of biological activities. The primary source of these alkaloids, plants of the Aconitum genus, have been used in traditional medicine for their analgesic and anti-inflammatory properties.[3] However, these compounds are also known for their toxicity, which necessitates careful study.

A qualitative summary of the activities of related alkaloids is presented below.

| Alkaloid Class | Reported Biological Activities |

| Denudatine Alkaloids | Analgesic, Anti-inflammatory, Potential Ion Channel Modulation |

| Other Aconitum Alkaloids | Cardiotonic, Neurotoxic, Anti-arrhythmic |

Signaling Pathways

Currently, there is a lack of specific research into the signaling pathways directly modulated by this compound. However, based on the known activities of other diterpenoid alkaloids, it is plausible that this compound may interact with key cellular signaling cascades involved in inflammation and pain perception. Potential, yet unconfirmed, targets could include:

-

Voltage-gated sodium and potassium channels: Many Aconitum alkaloids are known to modulate these channels, which could explain their analgesic and cardiotoxic effects.[3]

-

Inflammatory signaling pathways: Such as those involving cytokines and prostaglandins, given the reported anti-inflammatory effects of related compounds.

The logical relationship for investigating the mechanism of action is as follows:

Caption: Hypothetical mechanism of action for this compound's potential biological effects.

Future Directions

The successful total synthesis of (-)-Lepenine opens the door to a more thorough investigation of its biological properties. Future research should focus on:

-

Quantitative Biological Assays: Determining the IC50 and ED50 values of this compound in various models of pain and inflammation.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound.

-

Structure-Activity Relationship (SAR) Studies: The synthetic route provides a platform for the creation of analogs to explore the SAR and potentially develop derivatives with improved therapeutic indices.

Conclusion

This compound stands as a testament to the structural complexity and potential therapeutic value of natural products. While its synthesis has been a significant achievement, a deep understanding of its pharmacology remains an open area of research. This guide provides a foundational understanding of this compound's chemistry and a framework for its future investigation as a potential drug lead.

References

- 1. researchgate.net [researchgate.net]

- 2. Total synthesis of (-)-lepenine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Syntheses of Denudatine Diterpenoid Alkaloids: Cochlearenine, N-Ethyl-1α-hydroxy-17-veratroyldictyzine, and Paniculamine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemical constituents and analgesic activity of Aconitum kusnezoffii Reichb. [jcps.bjmu.edu.cn]

- 5. scielo.br [scielo.br]

Lepenine (CAS No. 111524-32-4): A Technical Overview of a Complex Diterpenoid Alkaloid

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of Lepenine, a complex diterpenoid alkaloid with the CAS number 111524-32-4. Due to the limited specific research on this compound's biological activity, this document summarizes its chemical properties and total synthesis, and contextualizes its potential pharmacology by examining the activities of related Aconitum alkaloids.

Chemical and Physical Properties

This compound is an alkaloid that has been isolated from the roots of plants belonging to the Aconitum genus. It is classified as a denudatine alkaloid, a subgroup of diterpenoid alkaloids.[1] The fundamental properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 111524-32-4 | N/A |

| Molecular Formula | C22H33NO3 | N/A |

| Molecular Weight | 359.51 g/mol | N/A |

| Appearance | Solid (presumed) | N/A |

| Solubility | No data available | N/A |

| Storage | Store at -20°C for long-term stability. | N/A |

Total Synthesis of (-)-Lepenine

The first asymmetric total synthesis of (-)-Lepenine was accomplished by the Fukuyama group.[1][2][3][4] This significant achievement in organic chemistry highlights the structural complexity of the molecule. The synthesis is characterized by several key chemical reactions that strategically construct the intricate hexacyclic framework of the natural product.

Key Reactions in the Synthesis of (-)-Lepenine:

-

Tethered Intramolecular Diels-Alder Reaction: This reaction was crucial for the formation of a key polycyclic intermediate.[2][3][4]

-

Intramolecular Mannich Reaction: This step enabled the stereoselective construction of the nitrogen-containing ring system.[1][2][3][4]

-

Diels-Alder Reaction with Ethylene: A Diels-Alder reaction between an ortho-quinone monoketal and ethylene was employed to complete the unique hexacyclic core of this compound.[2][3][4]

Experimental Workflow for the Total Synthesis of (-)-Lepenine

The following diagram provides a simplified, high-level overview of the synthetic strategy employed by Fukuyama and his team. For detailed experimental protocols, including reaction conditions, reagents, and purification methods, it is imperative to consult the original publication: Nishiyama Y, Han-ya Y, Yokoshima S, Fukuyama T. Total synthesis of (-)-lepenine. J Am Chem Soc. 2014 May 7;136(18):6598-601.

Caption: A high-level overview of the key stages in the total synthesis of (-)-Lepenine.

Pharmacology and Mechanism of Action (Inferred from Related Aconitum Alkaloids)

Direct experimental data on the pharmacology, mechanism of action, and signaling pathways of this compound is not currently available in the public domain. However, as a member of the Aconitum alkaloid family, its biological activities can be inferred by examining the well-documented effects of other compounds in this class, such as aconitine. It is crucial to note that these are potential, not confirmed, activities of this compound.

Aconitum alkaloids are renowned for their potent biological effects, which are often associated with high toxicity.[5] Their primary mechanism of action involves the modulation of voltage-gated sodium channels in excitable membranes of tissues like the heart, muscles, and neurons.[5]

Potential Signaling Pathway Involvement

Based on studies of other Aconitum alkaloids, this compound could potentially interact with several signaling pathways. The diagram below illustrates a generalized signaling pathway for Aconitum alkaloids. This is a hypothetical pathway for this compound and is based on data from related compounds.

References

- 1. The Fukuyama Synthesis of (-)-Lepenine [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. Total synthesis of (-)-lepenine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Collection - Total Synthesis of (â)-Lepenine - Journal of the American Chemical Society - Figshare [figshare.com]

- 5. researchgate.net [researchgate.net]

The Alkaloid Lepenine: A Comprehensive Technical Guide to its Natural Sources, Isolation, and Potential Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lepenine, a member of the denudatine family of C20-diterpenoid alkaloids, is a naturally occurring compound found in select species of the genus Aconitum. As a biosynthetic precursor to the pharmacologically significant aconitine-type alkaloids, this compound holds considerable interest for researchers in natural product chemistry and drug development. Aconitine-type alkaloids are recognized for their potent bioactivity, including the inhibition of voltage-dependent sodium ion channels, with some demonstrating anti-inflammatory properties. This technical guide provides an in-depth overview of the known natural sources of this compound, collates available quantitative data, presents a generalized experimental protocol for its extraction and isolation, and explores its potential biological relevance based on the activities of closely related compounds.

Natural Sources of this compound

This compound has been identified in a limited number of plant species within the Aconitum genus, a group of perennial herbs belonging to the Ranunculaceae family. These plants are widely distributed across the mountainous regions of the Northern Hemisphere and have a long history of use in traditional medicine, alongside a reputation for extreme toxicity.

The primary documented botanical sources of this compound are:

-

Aconitum kusnezoffii : This species is a well-established source from which this compound was first isolated.[1]

-

Aconitum psedohuiliense : The root of this plant has also been confirmed as a natural source of this compound.[2]

Quantitative Analysis of this compound in Natural Sources

Precise quantitative data for the concentration of this compound in its natural botanical sources is not extensively documented in publicly available literature. The majority of quantitative analyses on Aconitum species have historically focused on the more abundant and highly toxic alkaloids such as aconitine, mesaconitine, and hypaconitine. However, the general concentration of major diterpenoid alkaloids in Aconitum species can provide a contextual framework. For instance, some species of Aconitum have been reported to contain between 0.8% and 1% of aconitine. The concentration of minor alkaloids like this compound is expected to be significantly lower.

The following table summarizes the known natural sources of this compound. It is important to note that the yield of this compound can be influenced by various factors, including the specific plant part utilized, the geographical location of cultivation, and the time of harvest.

| Plant Species | Plant Part Utilized | Common Name | Geographical Distribution |

| Aconitum kusnezoffii | Root | Kusnezoff's Monkshood | Eastern Asia |

| Aconitum psedohuiliense | Root | Not commonly known | Asia |

Table 1: Documented Natural Sources of the Alkaloid this compound.

Experimental Protocols: From Plant to Purified Alkaloid

While a specific, standardized protocol for the isolation of this compound has not been universally established, a general methodology for the extraction and purification of diterpenoid alkaloids from Aconitum species can be effectively adapted. This process typically involves an initial extraction of total alkaloids, followed by acid-base partitioning to selectively isolate the basic alkaloid compounds, and concluding with chromatographic techniques for the purification of the target molecule.

General Experimental Workflow for this compound Isolation

The following diagram illustrates a generalized workflow for the isolation and purification of this compound from its natural plant sources.

Caption: A generalized experimental workflow for the isolation of this compound.

Detailed Methodologies

3.2.1. Extraction of Total Alkaloids

-

Plant Material Preparation : The dried roots of either Aconitum kusnezoffii or Aconitum psedohuiliense are finely powdered to increase the surface area for efficient solvent extraction.

-

Solvent Extraction : The powdered plant material is subjected to exhaustive extraction with a polar solvent, typically methanol or ethanol. This can be achieved through maceration at room temperature over several days or more rapidly using a Soxhlet apparatus.

-

Concentration : The resulting alcoholic extract is then concentrated under reduced pressure using a rotary evaporator to yield a viscous crude extract.

3.2.2. Acid-Base Partitioning for Alkaloid Enrichment

-

Acidification : The crude extract is dissolved in a dilute aqueous acid solution (e.g., 2% hydrochloric acid or sulfuric acid). In this acidic medium, the basic nitrogen atom of the alkaloids becomes protonated, forming water-soluble salts.

-

Removal of Non-Alkaloidal Impurities : The acidic solution is washed with a non-polar organic solvent (e.g., diethyl ether or hexane) to remove neutral and weakly acidic impurities such as fats, waxes, and pigments, which remain in the organic phase.

-

Basification : The acidic aqueous layer, now enriched with alkaloid salts, is carefully basified by the addition of a base, such as ammonium hydroxide or sodium carbonate, to a pH of approximately 9-10. This deprotonates the alkaloid salts, converting them back into their free base form, which are generally insoluble in water but soluble in organic solvents.

-

Extraction of Free Alkaloids : The alkaline aqueous solution is then repeatedly extracted with a suitable organic solvent, such as chloroform or dichloromethane. The free alkaloid bases will partition into the organic layer.

-

Drying and Concentration : The combined organic extracts are washed with distilled water to remove any remaining base, dried over an anhydrous salt (e.g., anhydrous sodium sulfate), and then concentrated under reduced pressure to yield the total alkaloid fraction.

3.2.3. Chromatographic Purification of this compound

-

Column Chromatography : The total alkaloid fraction is subjected to column chromatography for initial separation. Silica gel or alumina are commonly used as the stationary phase. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity with a more polar solvent (e.g., a hexane-ethyl acetate gradient followed by a chloroform-methanol gradient), is employed to separate the different alkaloid components. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (HPLC) : Fractions identified by TLC as containing this compound are further purified using preparative HPLC. A reversed-phase C18 column is often suitable, with a mobile phase typically consisting of a mixture of acetonitrile and water or methanol and water, often with a small amount of an acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape. The elution of compounds is monitored by a UV detector, and the fraction corresponding to the this compound peak is collected.

-

Characterization : The purity and identity of the isolated this compound are confirmed using spectroscopic techniques, including Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, and 2D NMR experiments), and comparison with published data.

Potential Signaling Pathways and Biological Activities

Direct experimental evidence detailing the specific signaling pathways modulated by this compound is currently limited. However, its structural relationship to the well-studied aconitine-type alkaloids provides a strong basis for inferring its potential biological targets and mechanisms of action.

Interaction with Voltage-Gated Sodium Channels

Aconitine-type alkaloids are potent neurotoxins that primarily exert their effects by modulating the function of voltage-gated sodium channels (VGSCs). These channels are crucial for the initiation and propagation of action potentials in excitable cells, such as neurons and cardiomyocytes. Aconitine and related alkaloids are known to bind to site 2 of the α-subunit of VGSCs, leading to a persistent activation of the channel. This disrupts normal cellular function by causing a constant influx of sodium ions, leading to membrane depolarization and uncontrolled nerve firing.

Given that this compound is a biosynthetic precursor to these aconitine-type alkaloids, it is plausible that it may also interact with VGSCs, although likely with different affinity and modulatory effects. Further research is required to determine if this compound acts as an agonist, antagonist, or has a more subtle modulatory role on these channels.

Caption: A hypothetical signaling pathway for this compound's action on VGSCs.

Potential Anti-inflammatory and Analgesic Effects

Some diterpenoid alkaloids isolated from Aconitum species have been reported to possess anti-inflammatory and analgesic properties. While the precise mechanisms are not fully elucidated, they may involve the modulation of inflammatory mediators and signaling pathways. The writhing inhibition observed with a related denudatine-type alkaloid suggests a potential analgesic effect. This could be linked to the modulation of nociceptive signaling pathways, which may or may not be directly related to VGSC activity.

Conclusion and Future Directions

This compound is a structurally intriguing diterpenoid alkaloid with a limited but identified presence in the plant kingdom. While its biological activities and mechanisms of action are yet to be fully explored, its role as a precursor to potent aconitine-type alkaloids makes it a compound of significant scientific interest. The development of more efficient and targeted isolation protocols, along with robust quantitative methods, is crucial for obtaining sufficient quantities of this compound for comprehensive pharmacological evaluation. Future research should focus on elucidating its specific molecular targets, with a particular emphasis on its interaction with various subtypes of voltage-gated sodium channels. A deeper understanding of the pharmacology of this compound could not only shed light on the biosynthesis of more complex diterpenoid alkaloids but also potentially unveil novel therapeutic leads for a range of channelopathies and other diseases.

References

Unveiling Lepenine: A Technical Guide to its Discovery, Isolation, and Characterization from Aconitum

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lepenine, a C-20 diterpenoid alkaloid, represents a significant member of the denudatine-type alkaloids isolated from the genus Aconitum. First identified in Aconitum kusnezoffii in 1991, its complex hexacyclic structure has intrigued chemists and pharmacologists alike. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound. It details a generalized experimental protocol for its extraction and purification from Aconitum plant material, based on established methods for related alkaloids. The guide also summarizes the key physico-chemical and spectroscopic data essential for its identification and discusses its potential biological activities, drawing inferences from the known effects of structurally similar Aconitum alkaloids on the central nervous system. This document serves as a foundational resource for researchers engaged in natural product chemistry, drug discovery, and the development of novel therapeutic agents.

Introduction

The genus Aconitum, commonly known as monkshood or wolfsbane, is a rich source of structurally diverse and biologically active diterpenoid alkaloids.[1] These compounds have been a cornerstone of traditional medicine for centuries and continue to be a subject of intense scientific investigation for their potential therapeutic applications, particularly in the fields of analgesia and anti-arrhythmia.[2] Among the various classes of alkaloids isolated from Aconitum, the denudatine-type C-20 diterpenoid alkaloids are of significant chemical and pharmacological interest.

This compound was first reported in 1991 as a new alkaloid isolated from the roots of Aconitum kusnezoffii.[3] It shares the characteristic complex hexacyclic framework of the denudatine class of alkaloids.[4] The initial discovery of this compound, along with its congener denudatine, opened new avenues for exploring the chemical diversity of Aconitum species. While the original publication provided the initial structural elucidation, a detailed public record of the specific isolation protocol and comprehensive quantitative data remains sparse. This guide aims to fill this gap by providing a consolidated and technically detailed overview for the scientific community.

Physico-Chemical and Spectroscopic Data

Accurate identification of this compound relies on a combination of its physical properties and spectroscopic data. The following tables summarize the key reported data for this alkaloid.

Table 1: Physico-Chemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₂₂H₃₃NO₃ | [5] |

| Molecular Weight | 359.51 g/mol | [5] |

| CAS Number | 111524-32-4 | [5] |

| Appearance | White powder (inferred) | N/A |

| Melting Point | Not reported | N/A |

| Optical Rotation | Not reported | N/A |

Table 2: Spectroscopic Data for this compound

| Technique | Key Data Points | Reference |

| Mass Spectrometry (MS) | HR-MS (ESI+): m/z [M+H]⁺ calculated for C₂₂H₃₄NO₃⁺, found value to be reported upon re-isolation. | Inferred |

| ¹H NMR Spectroscopy | Characteristic signals for the ethyl group on the nitrogen atom, multiple hydroxyl groups, and the complex polycyclic system are expected. Detailed shifts and coupling constants to be reported upon re-isolation. | Inferred |

| ¹³C NMR Spectroscopy | Approximately 22 distinct carbon signals corresponding to the chemical formula are expected. Detailed chemical shifts to be reported upon re-isolation. | Inferred |

| Infrared (IR) Spectroscopy | Absorption bands corresponding to O-H and C-N stretching are expected. | Inferred |

Experimental Protocols

The following section outlines a generalized experimental protocol for the isolation and purification of this compound from Aconitum plant material. This protocol is a composite based on established methods for the extraction of denudatine-type and other diterpenoid alkaloids from Aconitum species.[6]

Plant Material and Extraction

-

Plant Material: Dried and powdered roots of Aconitum kusnezoffii are the starting material.

-

Alkalinization and Extraction:

-

The powdered plant material is moistened with an aqueous solution of ammonia (e.g., 10% NH₄OH) to liberate the free alkaloids.

-

The alkalinized material is then exhaustively extracted with an organic solvent such as methanol or a chloroform-methanol mixture at room temperature.

-

The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.

-

Acid-Base Partitioning for Alkaloid Enrichment

-

The crude extract is dissolved in an acidic aqueous solution (e.g., 2% HCl) and filtered to remove non-alkaloidal, neutral, and acidic components.

-

The acidic aqueous solution containing the protonated alkaloids is then washed with a non-polar organic solvent like diethyl ether or chloroform to remove residual impurities.

-

The pH of the aqueous layer is adjusted to alkaline (pH 9-10) with a base such as ammonium hydroxide.

-

The free alkaloids are then extracted from the basified aqueous solution with a water-immiscible organic solvent (e.g., chloroform or ethyl acetate).

-

The organic layers are combined, dried over anhydrous sodium sulfate, and evaporated to dryness to yield the total crude alkaloids.

Chromatographic Purification

-

Column Chromatography: The crude alkaloid mixture is subjected to column chromatography on silica gel or alumina.

-

A gradient elution system is typically employed, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a mixture of chloroform and methanol, with an increasing proportion of methanol.

-

Fractions are collected and monitored by thin-layer chromatography (TLC) using a suitable solvent system and visualized with Dragendorff's reagent.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

Fractions enriched with this compound are further purified by preparative HPLC on a reversed-phase column (e.g., C18).

-

A typical mobile phase would consist of a mixture of acetonitrile and water or methanol and water, often with a modifier such as formic acid or trifluoroacetic acid.

-

The elution is monitored by a UV detector, and the peak corresponding to this compound is collected.

-

-

Final Purification: The collected fraction is evaporated to dryness to yield purified this compound. The purity is assessed by analytical HPLC.

Mandatory Visualizations

Chemical Structure of this compound

References

- 1. A systematic review of pharmacological activities, toxicological mechanisms and pharmacokinetic studies on <i>Aconitum</i> alkaloids [cjnmcpu.com]

- 2. This compound and denudatine: new alkaloids from Aconitum kusnezoffii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Norditerpenoid alkaloids from Aconitum and Delphinium : structural relevance in medicine, toxicology, and metabolism - Natural Product Reports (RSC Publishing) DOI:10.1039/D1NP00029B [pubs.rsc.org]

- 4. tandfonline.com [tandfonline.com]

- 5. Preparative Isolation of Seven Diterpenoid Alkaloids from Aconitum coreanum by pH-Zone-Refining Counter-Current Chromatography [mdpi.com]

- 6. The effects of Aconitum alkaloids on the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Diterpenoid Alkaloid Lepenine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of Lepenine (C₂₂H₃₃NO₃), a member of the denudatine class of diterpenoid alkaloids. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of natural product chemistry, pharmacology, and drug development.

Core Molecular Data

This compound is a complex polycyclic alkaloid with a distinct chemical architecture. The fundamental molecular and physical properties of this compound are summarized below.

| Property | Value | Source |

| Chemical Formula | C₂₂H₃₃NO₃ | [1] |

| Molecular Weight | 359.51 g/mol | [1] |

| Exact Mass | 359.2460 u | [1] |

| Class | Diterpenoid Alkaloid (Denudatine-type) | [2][3] |

Total Synthesis of (-)-Lepenine: An Experimental Overview

The asymmetric total synthesis of (-)-Lepenine has been successfully accomplished, showcasing a sophisticated strategy involving several key chemical transformations.[4][5] The overall workflow is a multi-step process that constructs the complex hexacyclic system stereoselectively.[4][5]

Key Experimental Steps in the Fukuyama Synthesis

The total synthesis of (-)-Lepenine, as developed by Fukuyama and colleagues, is a landmark achievement in natural product synthesis.[2][6] A simplified workflow of this synthesis is presented below.

Caption: Workflow for the total synthesis of (-)-Lepenine.

Detailed Experimental Protocols

The synthesis involves a series of complex and stereoselective reactions. Below are the key transformations:

-

Intramolecular Diels-Alder Reaction: A crucial step in the synthesis is a tethered intramolecular Diels-Alder reaction to stereoselectively construct a part of the polycyclic system.[4][5]

-

Intramolecular Mannich Reaction: This reaction is pivotal for the formation of the nitrogen-containing ring system within the this compound core.[2][6]

-

Diels-Alder Reaction with Ethylene: A subsequent Diels-Alder reaction, this time between an ortho-quinone monoketal intermediate and ethylene, is employed to complete the unique hexacyclic framework of this compound.[4][5]

Biological Activity and Potential Mechanism of Action

To date, there is a notable absence of specific studies on the biological activities and mechanism of action of this compound itself. However, based on its classification as a C20-diterpenoid and denudatine-type alkaloid, it is possible to infer potential biological activities.

Inferred Biological Activities from Related Alkaloids

Diterpenoid alkaloids as a class are known to exhibit a wide range of pharmacological effects.[1][7][8]

| Biological Activity | Potential Mechanism | Source |

| Anti-inflammatory | Modulation of inflammatory pathways. | [1] |

| Analgesic | Interaction with pain signaling pathways. | [1] |

| Antiarrhythmic | Modulation of cardiac ion channels. | [1] |

| Antihypertensive | Effects on blood pressure regulation. | [1] |

| Ion Channel Modulation | Direct interaction with and modulation of various ion channels, such as sodium and potassium channels. | [3] |

| Bradycardic Activity | A related denudatine alkaloid, cochlearenine, has been shown to exhibit bradycardic (heart rate-slowing) activity in guinea pig atria. | [9] |

It is important to emphasize that these are potential activities based on the broader class of compounds, and dedicated experimental studies are required to confirm any of these effects for this compound.

Postulated Signaling Pathways and Mechanisms

The known biological effects of diterpenoid alkaloids are often attributed to their interaction with voltage-gated ion channels.[3]

Caption: Potential biological activities of this compound.

Future Research Directions

The complex and unique chemical structure of this compound makes it an intriguing candidate for further pharmacological investigation. Future research should focus on:

-

Biological Screening: Comprehensive screening of this compound for a range of biological activities, including but not limited to anti-inflammatory, analgesic, cardiovascular, and ion channel modulatory effects.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways through which this compound may exert its biological effects.

-

Quantitative Analysis: Development of robust analytical methods for the quantification of this compound in biological matrices to support pharmacokinetic and pharmacodynamic studies.

-

Structure-Activity Relationship (SAR) Studies: Synthesis of this compound analogs to explore the key structural features responsible for any observed biological activity.

This technical guide provides a foundational understanding of this compound based on the currently available scientific literature. It is hoped that this information will stimulate further research into this fascinating natural product and its potential therapeutic applications.

References

- 1. Classification, Toxicity and Bioactivity of Natural Diterpenoid Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Syntheses of Denudatine Diterpenoid Alkaloids: Cochlearenine, N-Ethyl-1α-hydroxy-17-veratroyldictyzine, and Paniculamine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Further Studies on Structure-Cardiac Activity Relationships of Diterpenoid Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Total synthesis of (-)-lepenine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Fukuyama Synthesis of (-)-Lepenine [organic-chemistry.org]

- 7. mdpi.com [mdpi.com]

- 8. Biological Activities of Alkaloids: From Toxicology to Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. openalex.org [openalex.org]

Analysis of "Lepenine" Reveals a Case of Mistaken Identity and a Paucity of Therapeutic Data

A comprehensive review of scientific and medical literature reveals that "Lepenine" is a naturally occurring alkaloid whose therapeutic effects and mechanism of action have not been characterized. The initial query likely confused "this compound" with "Leptin," a well-researched hormone involved in metabolism and weight regulation.

"this compound" is a real, but obscure, chemical compound. It is classified as a denudatine alkaloid and has been isolated from plants of the Aconitum genus.[1] The scientific literature on this compound is exceedingly sparse and focuses exclusively on its chemical synthesis. In 2014, a team of researchers at Nagoya University, Japan, accomplished the first total synthesis of (-)-Lepenine, a significant feat in organic chemistry due to the molecule's complex, hexacyclic structure.[2][3][4] However, these studies on its synthesis do not investigate any potential therapeutic applications.

A search for therapeutic effects, clinical trials, or mechanism of action for this compound yields no results. The compound is commercially available from chemical suppliers for research purposes only, and not for human or veterinary use.[1] There is no evidence of this compound being investigated as a potential drug candidate in preclinical or clinical studies.

It is highly probable that the query intended to investigate "Leptin," a protein hormone that plays a crucial role in regulating appetite and energy balance. The misspelling led to a search for a compound with virtually no associated biological data.

In stark contrast to this compound, Leptin has been the subject of extensive research. It is produced by adipose (fat) tissue and signals to the brain to suppress food intake.[5] While the discovery of Leptin brought hope for a natural weight-loss treatment, clinical trials have shown its effectiveness is limited, primarily benefiting individuals with a rare condition of congenital leptin deficiency.[5] Most obese individuals exhibit high levels of circulating leptin, a state known as leptin resistance, where the brain does not respond effectively to its signals.[5]

Researchers are exploring strategies to overcome leptin resistance, such as modifying the leptin molecule or enhancing its transport across the blood-brain barrier.[5] Furthermore, Leptin's therapeutic potential is being investigated in other areas, including neurodegenerative diseases like Alzheimer's, where it has shown pro-cognitive and neuroprotective actions in cellular and animal models.[6]

Given the complete absence of therapeutic data for this compound, it is impossible to fulfill the user's request for a technical guide on its effects. The core requirements—summarizing quantitative data, detailing experimental protocols, and visualizing signaling pathways—cannot be met as no such information exists in the public domain. The scientific community's knowledge of this compound is currently confined to its chemical structure and synthesis.

References

In-depth Technical Guide: Preliminary Studies on the Mechanism of Action of Lepenine

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Review of Lepenine's Mechanism of Action - Preliminary Findings

Introduction

This compound is an alkaloid compound isolated from the root of Aconitum psedohuiliense.[1] Its chemical formula is C22H33NO3, and it is identified by the CAS Number 111524-32-4.[1] Currently, this compound is available for research purposes only, and there is a significant lack of comprehensive studies detailing its mechanism of action, pharmacological properties, and potential therapeutic applications.[1] This document aims to provide a foundational guide based on the limited preliminary data available. Due to the nascent stage of research, this guide will be updated as more information becomes publicly accessible.

Current Understanding of this compound

As of the date of this document, there are no published preclinical or clinical studies that specifically investigate the mechanism of action of this compound. The available information is primarily limited to its chemical identity and source.

Postulated Avenues for Future Research

Given that this compound is an alkaloid, its mechanism of action could potentially involve interactions with various physiological targets, a common characteristic of this class of compounds. Future preliminary studies should focus on a broad screening approach to identify its primary molecular targets and cellular effects. Key areas of investigation could include:

-

Receptor Binding Assays: To determine if this compound interacts with known receptor families, such as G-protein coupled receptors (GPCRs), ion channels, or nuclear receptors.

-

Enzyme Inhibition Assays: To assess the potential of this compound to inhibit or modulate the activity of key enzymes involved in cellular signaling pathways.

-

Cell-Based Assays: To observe the phenotypic effects of this compound on various cell lines, which can provide insights into its potential effects on cell proliferation, apoptosis, and other cellular processes.

-

In Vivo Pharmacological Studies: Initial animal studies would be crucial to understand the pharmacokinetic and pharmacodynamic properties of this compound, as well as its overall physiological effects.

Experimental Workflow for Preliminary Investigation

The following diagram outlines a logical workflow for the initial stages of research into this compound's mechanism of action.

Conclusion

The study of this compound is in its infancy. While its chemical structure is known, its biological activity and mechanism of action remain to be elucidated. The information presented in this guide is intended to serve as a starting point for researchers and drug development professionals interested in exploring the potential of this novel alkaloid. As new data emerges, this document will be revised to incorporate the latest findings. It is imperative that future research efforts are directed towards a systematic and thorough investigation to unlock the therapeutic potential of this compound.

References

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lepenine is a member of the denudatine-type C20-diterpenoid alkaloids, a class of structurally complex natural products isolated from plants of the Aconitum and Delphinium genera.[1] These alkaloids are characterized by a rigid hexacyclic skeleton. The intricate architecture and diverse biological activities of these compounds have made them significant targets for total synthesis and pharmacological investigation. This guide provides a comprehensive overview of the chemical synthesis, known biological activities, and potential mechanisms of action of this compound and structurally related alkaloids, with a focus on quantitative data and detailed experimental methodologies.

Chemical Structure and Synthesis of this compound

This compound is a complex diterpenoid alkaloid with the chemical formula C22H33NO3.[2] The first asymmetric total synthesis of (-)-Lepenine was accomplished by Fukuyama and coworkers, a significant achievement in natural product synthesis.[3][4][5] The synthesis is a multi-step process, with key transformations including a tethered intramolecular Diels-Alder reaction, an intramolecular Mannich reaction, and another Diels-Alder reaction to construct the intricate hexacyclic system.[3][4][5]

A critical step in the synthesis involves a tandem Johnson-Claisen/Claisen rearrangement to establish key stereocenters.[6] The synthesis strategy highlights the challenges and creativity required to construct such complex molecular architectures.

Key Reactions in the Total Synthesis of (-)-Lepenine:

-

Tethered Intramolecular Diels-Alder Reaction: This reaction was crucial for the stereoselective formation of the octahydrophenanthrene core of the molecule.[3]

-

Intramolecular Mannich Reaction: This step enabled the construction of the nitrogen-containing polycyclic system.[3][7]

-

Diels-Alder Reaction: A final Diels-Alder reaction between an ortho-quinone monoketal and ethylene completed the unique hexacyclic framework.[3][4][5]

Related Alkaloids and Their Biological Activities

This compound belongs to the broader family of denudatine-type diterpenoid alkaloids. Several related compounds have been isolated and shown to possess interesting pharmacological activities, primarily targeting the cardiovascular and nervous systems.

| Alkaloid Name | Chemical Class | Reported Biological Activity |

| This compound | Denudatine-type Diterpenoid | Biological activity not yet fully characterized. |

| Cochlearenine | Denudatine-type Diterpenoid | Bradycardic (heart rate-slowing) effect in guinea pig atria.[7] |

| Dictizine | Denudatine-type Diterpenoid | Antiarrhythmic activity. |

| Aconicarmine | Denudatine-type Diterpenoid | Analgesic (pain-relieving) effects. |

| Denudatine | Denudatine-type Diterpenoid | Affects the action potential of ventricular fibers and can inhibit the arrhythmogenic action of aconitine.[8] |

| Cardiopetaline | Aconitine-type Diterpenoid | Possesses local anesthetic activity.[6][9] |

Pharmacological Activities and Potential Signaling Pathways

While specific data for this compound is scarce, the activities of related alkaloids provide insights into its potential pharmacological profile. The primary targets appear to be ion channels, consistent with the known pharmacology of many Aconitum alkaloids which are known to modulate voltage-gated sodium channels.[5]

Cardiovascular Effects

The bradycardic effect of cochlearenine and the antiarrhythmic activity of dictizine suggest that these alkaloids modulate cardiac ion channels.[7]

Proposed Signaling Pathway for Bradycardic and Antiarrhythmic Effects:

Bradycardia can be induced by modulating the activity of ion channels that control the heart's pacemaker activity, primarily in the sinoatrial (SA) node. Antiarrhythmic drugs often target sodium, potassium, or calcium channels to alter the cardiac action potential.[3][5][10] Given the known activity of other Aconitum alkaloids on sodium channels, it is plausible that cochlearenine and dictizine exert their effects through similar mechanisms.

Caption: Proposed mechanism of cardiovascular effects of denudatine-type alkaloids.

Analgesic Effects

The analgesic properties of aconicarmine suggest an interaction with neuronal signaling pathways involved in pain perception.

Proposed Signaling Pathway for Analgesic Effects:

Many analgesic compounds act by modulating the activity of ion channels in neurons to reduce their excitability or by interacting with opioid receptors.[9][11][12] The analgesic effects of some diterpenoid alkaloids are known to be mediated through the modulation of central catecholaminergic and serotonergic systems.

Caption: Proposed mechanism of analgesic effects of denudatine-type alkaloids.

Experimental Protocols

Detailed experimental protocols are essential for the reproducible evaluation of the biological activities of these alkaloids.

Guinea Pig Atria Bioassay for Bradycardic Effects

This ex vivo assay is used to assess the chronotropic (heart rate) effects of compounds.

-

Tissue Preparation: Guinea pigs are euthanized, and the atria are dissected and mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

-

Data Recording: The spontaneous beating rate of the atria is recorded using a force-displacement transducer connected to a data acquisition system.

-

Experimental Procedure: After a stabilization period, cumulative concentrations of the test compound (e.g., cochlearenine) are added to the organ bath at regular intervals.

-

Data Analysis: The change in atrial beating rate is measured and expressed as a percentage of the baseline rate. Dose-response curves are then constructed to determine the EC50 value.

Acetic Acid-Induced Writhing Test for Analgesic Activity

This in vivo assay is a common method for screening peripheral analgesic activity.[2]

-

Animal Model: Male Swiss albino mice are typically used.

-

Procedure:

-

Animals are pre-treated with the test compound (e.g., aconicarmine) or a vehicle control, usually via oral or intraperitoneal administration.

-

After a set period (e.g., 30-60 minutes), a 0.6% solution of acetic acid is injected intraperitoneally to induce a characteristic writhing response (abdominal constrictions and stretching).

-

The number of writhes is counted for a specific duration (e.g., 20-30 minutes) following the acetic acid injection.

-

-

Data Analysis: The percentage of inhibition of writhing is calculated for the treated groups compared to the control group. The ED50 value can be determined from dose-response studies.

Workflow for Screening and Evaluation of Diterpenoid Alkaloids:

Caption: General workflow for the biological evaluation of diterpenoid alkaloids.

Conclusion

This compound and its related denudatine-type diterpenoid alkaloids represent a fascinating class of natural products with significant potential for drug discovery. While the total synthesis of this compound has been a landmark achievement in organic chemistry, a thorough investigation of its pharmacological properties is still needed. The observed bradycardic, antiarrhythmic, and analgesic activities of its close relatives strongly suggest that this compound may also possess potent bioactivities, likely through the modulation of ion channels. The experimental protocols and proposed signaling pathways outlined in this guide provide a framework for future research aimed at elucidating the therapeutic potential of this intriguing family of alkaloids. Further studies, including quantitative bioassays and detailed mechanistic investigations, are crucial to unlock the full potential of this compound and its congeners for the development of novel therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Aconitine-induced writhing as a method for assessing aspirin-like analgesic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antiarrhythmic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Antiarrhythmic agent - Wikipedia [en.wikipedia.org]

- 5. CV Pharmacology | Antiarrhythmic Drugs [cvpharmacology.com]

- 6. my.clevelandclinic.org [my.clevelandclinic.org]

- 7. Syntheses of Denudatine Diterpenoid Alkaloids: Cochlearenine, N-Ethyl-1α-hydroxy-17-veratroyldictyzine, and Paniculamine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Further Studies on Structure-Cardiac Activity Relationships of Diterpenoid Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Analgesic Alkaloids Derived From Traditional Chinese Medicine in Pain Management - PMC [pmc.ncbi.nlm.nih.gov]

- 10. On the mechanism of action of antiarrhythmic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effects of alkaloids on peripheral neuropathic pain: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Redirecting [linkinghub.elsevier.com]

Methodological & Application

Application Notes and Protocols: Fukuyama Total Synthesis of (-)-Lepenine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the total synthesis of the complex diterpenoid alkaloid, (-)-Lepenine, as accomplished by the Fukuyama group.[1][2][3][4] This landmark synthesis provides a strategic blueprint for the construction of related polycyclic natural products.

The synthesis is characterized by a highly convergent strategy, featuring several key transformations to assemble the intricate hexacyclic core of (-)-Lepenine.

Key Synthetic Highlights

-

Tandem Johnson-Claisen/Claisen Rearrangement: Establishment of a key stereocenter which is crucial for the chirality of the final product.[1][2]

-

Intramolecular Diels-Alder Reaction: Formation of a seven-membered lactone ring, setting the stage for the construction of the core structure.[1][2][3]

-

Intramolecular Mannich Reaction: A pivotal step for the formation of the nitrogen-containing polycyclic system.[1][2][3]

-

Diels-Alder Reaction with Ethylene: Construction of the bicyclo[2.2.2]octane core of the molecule.[1][2][3]

Quantitative Data Summary

The following tables summarize the quantitative data for the key stages of the Fukuyama total synthesis of (-)-Lepenine.

Table 1: Synthesis of Key Intermediates

| Step | Intermediate | Reagents and Conditions | Yield (%) |

| 1 | Tandem Claisen Rearrangement Product | 1) DIBAL-H, Et2O, -78 to -40 °C; 2) vinylMgCl, THF, -40 to 0 °C; 3) MeC(OEt)3, 4-O2NC6H4OH, PhCN, 160 °C | 85 |

| 2 | Mesylated Phenol | MsCl, py, CH2Cl2, 0 °C to rt | 98 |

| 3 | Primary Alcohol | 1) O3, CH2Cl2, -78 °C; 2) NaBH4, MeOH, -78 °C to rt | 89 |

| 4 | Pivaloate Ester | PivCl, py, CH2Cl2, 0 °C to rt | 99 |

| 5 | Carboxylic Acid | aq. LiOH, THF, MeOH, 0 °C | 95 |

| 6 | Cyclized Ketone | TFAA, TFA, CH2Cl2, rt | 82 (over 2 steps) |

| 7 | Triene Precursor | vinylmagnesium chloride, THF, -40 °C | 85 |

| 8 | Intramolecular Diels-Alder Product | BHT, PhCN, 160 °C | 90 |

Table 2: Assembly of the Polycyclic Core

| Step | Intermediate | Reagents and Conditions | Yield (%) |

| 9 | Diol | 1) BH3·THF, THF; 2) H2O2, NaOH | 88 |

| 10 | Aldehyde | DIBAL-H, CH2Cl2, -40 °C | 89 |

| 11 | Alloc-protected Amine | 1) EtNH2·HCl, Et3N, AcOH, MeCN; 2) NaBH(OAc)3; 3) AllocCl | 88 |

| 12 | Ketoaldehyde | DMP, CH2Cl2 | - |

| 13 | Intramolecular Mannich Reaction Product | [Pd(PPh3)4], AcOH, CH2Cl2, reflux | 59 (from diol) |

| 14 | Phenol | 1) KOH, MeOH, 60 °C; 2) NaBH4, 0 °C | 84 |

| 15 | ortho-Quinone Monoketal | 1) HCl in MeOH; 2) PhI(OAc)2, MeOH, 0 °C | - |

| 16 | Diels-Alder Adduct with Ethylene | C2H4 (70 bar), CH2Cl2, 70 °C | 84 |

Table 3: Final Steps to (-)-Lepenine

| Step | Intermediate | Reagents and Conditions | Yield (%) |

| 17 | TBS-protected Alcohol | TBSOTf, 2,6-lutidine, CH2Cl2, rt | 91 |

| 18 | Reduced Ketone | SmI2, MeOH, THF, 0 °C | 96 |

| 19 | Diol | Red-Al, toluene, 0 °C | 88 |

| 20 | Hydroxyketone | 1) BH3·THF, THF, rt; H2O, 0 °C; NaBO3·H2O, 0 °C to rt; 2) DMP, TFA, CH2Cl2, rt | 54 (over 2 steps) |

| 21 | Enone | 1) HCO2Et, KHMDS, toluene, 70 °C; 2) aq. HCHO, THF, 50 °C | 70 |

| 22 | (-)-Lepenine | 1) NaBH4, CeCl3·7H2O, MeOH, 0 °C; 2) TBAF, THF, 65 °C | 77 (over 2 steps) |

Experimental Protocols

1. Tandem Johnson-Claisen/Claisen Rearrangement

-

Objective: To synthesize the key phenol intermediate with the correct stereochemistry.

-

Procedure:

-

To a solution of the starting ester in Et2O at -78 °C, add DIBAL-H dropwise. Stir for 1 hour, then warm to -40 °C.

-

Cool the mixture back to -40 °C and add vinylmagnesium chloride in THF. Allow the reaction to warm to 0 °C and stir for 2 hours.

-

Quench the reaction with saturated aqueous NH4Cl and extract with Et2O.

-

Concentrate the organic layers and dissolve the residue in PhCN.

-

Add MeC(OEt)3 and a catalytic amount of 4-nitrophenol.

-

Heat the mixture to 160 °C and stir for 4 hours.

-

Cool to room temperature, dilute with EtOAc, and wash with saturated aqueous NaHCO3 and brine.

-

Dry the organic layer over Na2SO4, concentrate, and purify by flash column chromatography.

-

2. Intramolecular Diels-Alder Reaction

-

Objective: To construct the tetracyclic lactone via an intramolecular [4+2] cycloaddition.

-

Procedure:

-

To a solution of the triene precursor in PhCN, add a catalytic amount of BHT.

-

Heat the solution to 160 °C and stir for 6 hours.

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography to afford the tetracyclic lactone.

-

The product can be recrystallized from CHCl3/hexane to yield enantiomerically pure material.

-

3. Intramolecular Mannich Reaction

-

Objective: To form the core nitrogen-containing polycyclic ring system.

-

Procedure:

-

To a solution of the Alloc-protected amino diol in CH2Cl2, add Dess-Martin periodinane (DMP) and stir at room temperature for 2 hours.

-

Quench the reaction with a saturated aqueous solution of Na2S2O3 and NaHCO3.

-

Extract with CH2Cl2, dry the combined organic layers over Na2SO4, and concentrate in vacuo.

-

Dissolve the crude ketoaldehyde in CH2Cl2, and add [Pd(PPh3)4] and acetic acid.

-

Reflux the mixture for 3 hours.

-

Cool to room temperature, dilute with EtOAc, and wash with saturated aqueous NaHCO3 and brine.

-

Dry the organic layer over Na2SO4, concentrate, and purify by flash column chromatography.

-

4. Diels-Alder Reaction with Ethylene

-

Objective: To construct the bicyclo[2.2.2]octane system.

-

Procedure:

-

To a solution of the phenolic intermediate in MeOH, add a solution of HCl in MeOH at 0 °C.

-

Stir for 10 minutes, then add PhI(OAc)2 and continue stirring at 0 °C for 1 hour.

-

Quench with saturated aqueous NaHCO3 and extract with EtOAc.

-

Dry the combined organic layers over Na2SO4, concentrate, and purify the crude ortho-quinone monoketal by flash column chromatography.

-

Dissolve the purified product in CH2Cl2 in a high-pressure reactor.

-

Pressurize the reactor with ethylene gas (70 bar) and heat to 70 °C for 5 days.

-

Cool the reactor to room temperature, carefully vent the ethylene, and concentrate the solvent.

-

Purify the residue by flash column chromatography.

-

Visualizations

Caption: Overall synthetic workflow for the total synthesis of (-)-Lepenine.

Caption: Key chemical transformations in the Fukuyama synthesis of (-)-Lepenine.

References

Synthetic Routes for the Production of Lepenine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lepenine, a member of the denudatine family of diterpenoid alkaloids, presents a formidable challenge to synthetic chemists due to its complex, caged hexacyclic architecture. The total synthesis of (-)-Lepenine was first achieved by the research group of Tohru Fukuyama, a landmark achievement that provides a strategic roadmap for accessing this intricate natural product and its analogues.[1] This document provides detailed application notes and protocols based on the seminal work of Fukuyama and subsequent research in the field of denudatine alkaloid synthesis. The synthetic strategy is characterized by a series of elegant and stereoselective transformations, including key intramolecular Diels-Alder and Mannich reactions.

Core Synthetic Strategy

The retrosynthetic analysis of (-)-Lepenine reveals a convergent strategy centered on the sequential construction of its complex ring system. The key disconnections point to three critical bond formations that are addressed by powerful synthetic methodologies:

-

Intramolecular Diels-Alder Reaction: Formation of the tetracyclic core.

-

Intramolecular Mannich Reaction: Construction of the nitrogen-containing bridged system.

-

Late-Stage Diels-Alder Reaction: Finalization of the bicyclo[2.2.2]octane system.

A crucial element of the synthesis is the transfer of chirality, which originates from L-lactic acid methyl ester and is relayed through a Claisen rearrangement.[2]

Key Experimental Protocols and Data

The following sections provide detailed protocols for the key transformations in the total synthesis of (-)-Lepenine, accompanied by quantitative data where available.

Protocol 1: Synthesis of the Tetracyclic Lactone via Intramolecular Diels-Alder Reaction

This protocol outlines the formation of the core tetracyclic lactone intermediate. The key transformation is a thermally promoted intramolecular [4+2] cycloaddition.

Experimental Workflow:

References

Application Notes & Protocols: Analytical Techniques for the Identification of Novel Psychoactive Substances

Introduction

The emergence of novel psychoactive substances (NPS) presents a significant challenge to forensic and clinical laboratories. These compounds are often designed to mimic the effects of controlled substances while circumventing existing drug laws. This document provides a general framework and detailed protocols for the analytical identification of a putative novel psychoactive substance, provisionally termed "Lepenine." As "this compound" does not correspond to a known chemical entity in established databases, the following methodologies are based on a generalized workflow for the identification and characterization of unknown psychoactive compounds.

1. Presumptive Testing and Sample Preparation

Initial screening provides rapid, albeit non-definitive, indications of the presence of certain chemical classes.

-

Colorimetric Testing: Commercially available color test kits (e.g., Marquis, Mecke, Mandelin reagents) can provide preliminary information about the functional groups present in the sample. The resulting color changes can suggest the class of compound (e.g., alkaloid, phenethylamine).

-

Sample Preparation for Confirmatory Analysis:

-

Accurately weigh 1 mg of the suspected "this compound" sample.

-

Dissolve the sample in 1 mL of methanol to create a 1 mg/mL stock solution.

-

Vortex the solution for 30 seconds to ensure complete dissolution.

-

Perform serial dilutions as required for the specific analytical technique. For instance, a 1:10 dilution in methanol is often suitable for initial GC-MS screening.

-

2. Confirmatory Analytical Techniques

Definitive identification requires the use of highly selective and sensitive analytical methods.

2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone technique for the identification of volatile and semi-volatile compounds. It separates compounds based on their boiling points and retention times, followed by mass analysis for structural elucidation.

-

Experimental Protocol:

-

Instrument: Agilent 7890B GC coupled to a 5977A MSD.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

-

Injection Volume: 1 µL.

-

Inlet Temperature: 250°C.

-

Oven Temperature Program: Start at 100°C, hold for 1 minute, ramp to 280°C at 15°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Mass Spectrometer: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-550.

-

Data Analysis: The resulting mass spectrum is compared against spectral libraries (e.g., NIST, SWGDRUG) to identify potential matches.

-

2.2. Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)

LC-HRMS is particularly useful for non-volatile or thermally labile compounds and provides high-resolution mass data, enabling the determination of elemental composition.

-

Experimental Protocol:

-

Instrument: Thermo Scientific Q Exactive Orbitrap Mass Spectrometer coupled to a Vanquish UHPLC system.

-

Column: Acquity UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: Start with 5% B, hold for 1 minute, ramp to 95% B over 8 minutes, hold for 2 minutes, and return to initial conditions.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Ionization Source: Heated Electrospray Ionization (HESI), positive mode.

-

Resolution: 70,000.

-

Data Analysis: The accurate mass measurement allows for the calculation of the elemental formula. Fragmentation patterns (MS/MS) are used for structural elucidation.

-

2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the chemical structure, including the connectivity of atoms and the stereochemistry of the molecule.

-

Experimental Protocol:

-

Instrument: Bruker Avance III HD 600 MHz spectrometer.

-

Sample Preparation: Dissolve 5-10 mg of the purified "this compound" sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Experiments: Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra.

-

Data Analysis: The combination of these experiments allows for the unambiguous determination of the chemical structure.

-

3. Quantitative Data Summary

As "this compound" is a putative compound, the following table presents hypothetical, yet plausible, data that would be obtained from the analytical techniques described above.

| Analytical Technique | Parameter | Hypothetical Value for "this compound" |

| GC-MS | Retention Time | 8.52 min |

| Key Mass Fragments (m/z) | 210, 182, 154, 115 | |

| LC-HRMS | Retention Time | 4.78 min |

| Accurate Mass [M+H]⁺ | 289.1543 | |

| Proposed Elemental Formula | C₁₈H₂₀N₂O₂ | |

| ¹H NMR (600 MHz, CDCl₃) | Chemical Shifts (δ) | 7.2-7.8 (aromatic), 3.9 (methoxy), 2.5-3.2 (aliphatic) |

| ¹³C NMR (150 MHz, CDCl₃) | Chemical Shifts (δ) | 165.2 (carbonyl), 110-140 (aromatic), 55.8 (methoxy), 20-45 (aliphatic) |

4. Visualized Workflows and Pathways

Generalized Workflow for Novel Psychoactive Substance Identification

A generalized workflow for the identification of a novel psychoactive substance.

Hypothetical Signaling Pathway for a Psychoactive Compound

A hypothetical signaling pathway for a psychoactive compound acting on a serotonin receptor.

Logical Relationship for Compound Classification

A logical diagram illustrating the classification of a novel compound based on its structural features.

Mass Spectrometry Analysis of Lepenine: A Detailed Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lepenine is a complex diterpenoid alkaloid of the denudatine class, isolated from plants of the Aconitum genus.[1] With a molecular formula of C22H33NO3, it possesses a densely functionalized hexacyclic ring system.[1][2] The intricate architecture of this compound and related diterpenoid alkaloids has attracted significant interest from the synthetic chemistry community.[2][3] While the bioactivity of many diterpenoid alkaloids is well-documented, often involving modulation of ion channels and exhibiting anti-inflammatory or analgesic properties, the specific biological functions of this compound remain largely unexplored.[4][5][6]

This application note provides a comprehensive protocol for the sensitive and selective analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Furthermore, we present a hypothetical signaling pathway to stimulate further research into the potential pharmacological effects of this complex natural product.

Chemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for the development of robust analytical methodologies.

| Property | Value | Reference |

| Chemical Formula | C22H33NO3 | [1] |

| Exact Mass | 359.2460 | [1] |

| Molecular Weight | 359.51 | [1] |

| Class | Diterpenoid Alkaloid (Denudatine) | [2] |

| Source | Aconitum psedohuiliense | [1] |

Hypothetical Biological Activity and Signaling Pathway

Disclaimer: The following signaling pathway is hypothetical and proposed for research purposes only. The specific biological targets and mechanisms of action for this compound have not been experimentally validated.

Based on the known activities of related diterpenoid alkaloids, it is plausible that this compound may exhibit anti-inflammatory effects.[3][7] A hypothetical mechanism could involve the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of inflammation.

In this proposed pathway, an inflammatory stimulus (e.g., a cytokine like TNF-α) activates the IKK (IκB kinase) complex. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This releases NF-κB to translocate into the nucleus, where it induces the transcription of pro-inflammatory genes. This compound is hypothesized to interfere with this cascade, potentially by inhibiting the IKK complex or preventing the degradation of IκBα.

Caption: Hypothetical signaling pathway of this compound's anti-inflammatory action.

Mass Spectrometry Analysis Protocol

This protocol outlines a general procedure for the extraction and quantitative analysis of this compound from a plant matrix (e.g., roots of Aconitum psedohuiliense) using LC-MS/MS.

Experimental Workflow

Caption: General experimental workflow for this compound analysis.

Sample Preparation

-

Drying: Dry the plant material (e.g., roots) at 60°C until a constant weight is achieved.

-

Grinding: Grind the dried material into a fine powder using a universal grinder.[8]

-

Storage: Store the powdered sample at -20°C in a desiccator until extraction.

Extraction of this compound

-

Weighing: Accurately weigh 1.0 g of the powdered plant material into a 50 mL centrifuge tube.

-

Solvent Addition: Add 20 mL of methanol to the tube.

-

Ultrasonic Extraction: Place the tube in an ultrasonic bath for 30 minutes at room temperature. Repeat the extraction process twice more with fresh solvent.[8]

-

Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes.

-

Collection: Combine the supernatants from the three extraction cycles.

-

Evaporation: Evaporate the combined supernatant to dryness under reduced pressure using a rotary evaporator.

-

Reconstitution: Dissolve the dried extract in 5 mL of 0.05 M sulfuric acid.[9]

Solid-Phase Extraction (SPE) Clean-up

This step is crucial for removing interfering matrix components.[9][10]

-

Cartridge Conditioning: Condition an Oasis MCX (Mixed-Mode Cation Exchange) cartridge (e.g., 150 mg, 6 cc) with 5 mL of methanol followed by 5 mL of water.[10]

-

Sample Loading: Load the reconstituted acidic extract onto the cartridge.

-

Washing: Wash the cartridge sequentially with 5 mL of water and 5 mL of methanol to remove neutral and acidic impurities.

-

Elution: Elute this compound from the cartridge with 10 mL of 5% ammonium hydroxide in methanol.

-

Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.[10]

LC-MS/MS Analysis

Instrumentation: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (QTOF) or an Orbitrap system coupled with a UHPLC system is recommended for accurate mass measurement and fragmentation analysis.[11][12]

Table 1: Liquid Chromatography Parameters

| Parameter | Condition |

| Column | C18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 10 min, hold for 2 min, return to 5% B and equilibrate for 3 min |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Table 2: Mass Spectrometry Parameters

| Parameter | Condition |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 120°C |

| Desolvation Gas Temp. | 350°C |

| Desolvation Gas Flow | 800 L/hr |

| Scan Mode | Full Scan MS and Targeted MS/MS |

| Mass Range (Full Scan) | m/z 100 - 1000 |

| Collision Energy (MS/MS) | Ramped (e.g., 20-40 eV) for fragmentation |

Data Analysis and Quantification

-

Identification: Identify this compound in the sample by comparing its retention time and accurate mass of the protonated molecule ([M+H]+, expected m/z 360.2533) with that of an analytical standard.[13] Further confirmation is achieved by matching the fragmentation pattern (MS/MS spectrum) with the standard.

-

Quantification: Prepare a calibration curve using a series of dilutions of a certified this compound standard. Quantify the amount of this compound in the sample by plotting the peak area against the concentration. The limit of detection (LOD) and limit of quantification (LOQ) should be determined as part of the method validation.[14]

Table 3: Expected Mass Transitions for this compound Quantification

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ion Type |

| This compound | 360.2533 | To be determined experimentally | [M+H]+ |

| Internal Standard | Specific to chosen standard | Specific to chosen standard | [M+H]+ |

(Note: The specific product ions for this compound need to be determined by acquiring an MS/MS spectrum from a pure standard.)

Conclusion

This application note provides a detailed framework for the mass spectrometry-based analysis of the diterpenoid alkaloid this compound. The outlined protocols for sample preparation, LC-MS/MS analysis, and data processing offer a robust starting point for researchers investigating the presence and quantity of this compound in plant extracts and other biological matrices. The hypothetical signaling pathway presented is intended to encourage further investigation into the pharmacological potential of this complex and interesting natural product. Validated and sensitive analytical methods, as described herein, are fundamental to advancing our understanding of the biological roles and potential therapeutic applications of this compound.

References

- 1. medkoo.com [medkoo.com]

- 2. The Fukuyama Synthesis of (-)-Lepenine [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. Syntheses of Denudatine Diterpenoid Alkaloids: Cochlearenine, N-Ethyl-1α-hydroxy-17-veratroyldictyzine, and Paniculamine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The diterpenoid alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biological Activities of Alkaloids: From Toxicology to Pharmacology [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Identification of alkaloids and related intermediates of Dendrobium officinale by solid-phase extraction coupled with high-performance liquid chromatography tandem mass spectrometry [frontiersin.org]

- 9. bfr.bund.de [bfr.bund.de]

- 10. waters.com [waters.com]

- 11. Alkaloid profiling of herbal drugs using high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Identification of alkaloids and related intermediates of Dendrobium officinale by solid-phase extraction coupled with high-performance liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. waters.com [waters.com]

- 14. A Simple LC–MS Method for the Quantitation of Alkaloids in Endophyte-Infected Perennial Ryegrass - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Chromatographic Separation of Lepenine from Plant Extracts

Introduction

Lepenine is a denudatine-type diterpenoid alkaloid isolated from the roots of Aconitum psedohuiliense.[1] As a member of the Aconitum alkaloids, this compound is of significant interest to researchers for its potential pharmacological activities, which may be analogous to other compounds in this class known for their analgesic and anti-inflammatory properties.[2][3] The complex structure of this compound necessitates robust and efficient methods for its isolation and purification from plant matrices to enable further pharmacological and toxicological evaluation.

This application note provides a detailed protocol for the chromatographic separation of this compound from plant extracts, employing a combination of solid-phase extraction (SPE), column chromatography, and High-Performance Liquid Chromatography (HPLC) for purification and analysis. The methodologies are designed to be adaptable for both qualitative and quantitative assessments of this compound content in various Aconitum species.

Experimental Protocols

Plant Material and Extraction

2.1.1. Plant Material: Dried and powdered roots of Aconitum psedohuiliense.

2.1.2. Extraction Protocol:

-

Weigh 100 g of the powdered plant material.

-

Macerate the powder with 1 L of 80% aqueous methanol at room temperature for 72 hours with occasional stirring.

-

Filter the mixture through Whatman No. 1 filter paper.

-

Concentrate the filtrate under reduced pressure at 40°C using a rotary evaporator to obtain the crude methanolic extract.

-